

Application Notes & Protocols for the Quantification of Convolvine

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Compound of Interest

Compound Name: 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate

Cat. No.: B000093

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Introduction

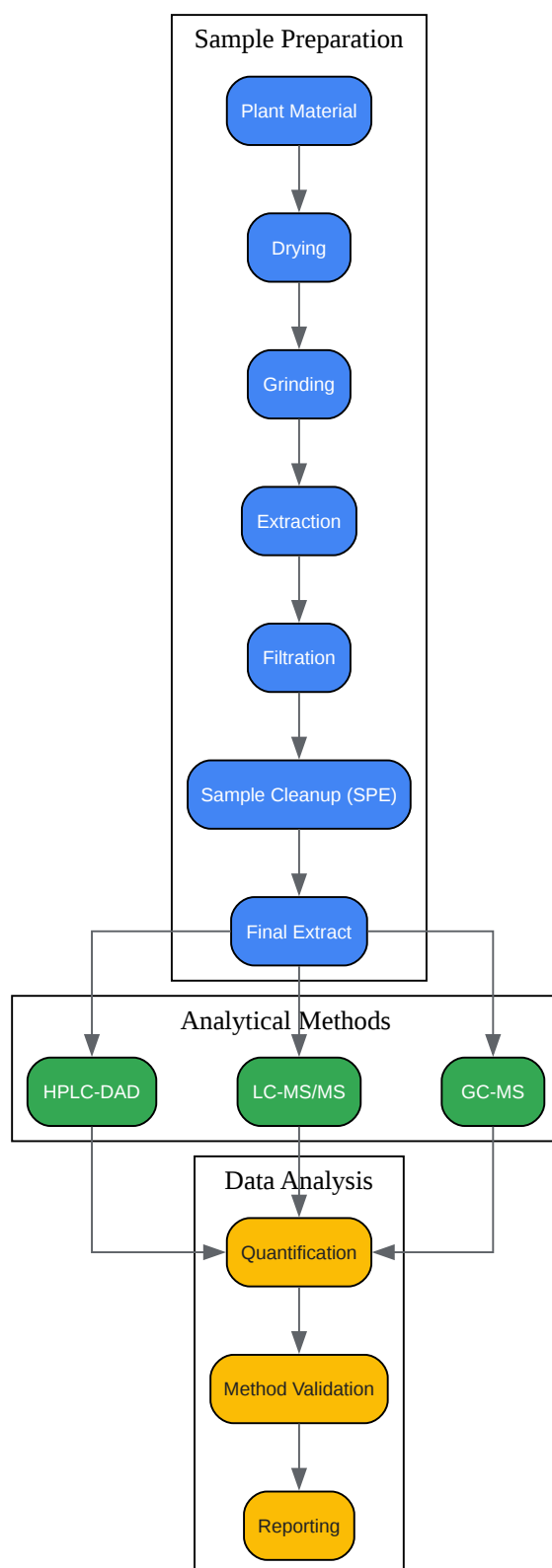
Convolvine is a tropane alkaloid identified as a constituent in various species of the Convolvulus genus. As a member of the tropane alkaloid family, which includes pharmacologically significant compounds like atropine and scopolamine, the accurate quantification of Convolvine in plant materials and derived products is crucial for research, quality control, and potential drug development. These application notes provide detailed protocols for the quantification of Convolvine using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of Convolvine

Property	Value
Chemical Name	8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
Molecular Formula	C ₁₆ H ₂₁ NO ₄ [1]
Molecular Weight	291.34 g/mol [1]
Chemical Structure	Tropane alkaloid [1]
Appearance	White powder [1]
Melting Point	114-115 °C [1]

Experimental Workflows

Overall Quantification Workflow



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Fig. 1: General workflow for Convolvine quantification.

Protocol 1: Sample Preparation for Convolvine Analysis

This protocol describes the extraction and cleanup of Convolvine from plant material, suitable for subsequent analysis by HPLC-DAD, LC-MS/MS, or GC-MS.

Materials and Reagents

- Dried and powdered plant material (*Convolvulus* sp.)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium hydroxide solution (25%)
- Dichloromethane (HPLC grade)
- Sodium sulfate (anhydrous)
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or SCX)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Rotary evaporator

Extraction Procedure

- Weigh 1 g of the dried, powdered plant material into a 50 mL conical tube.
- Add 20 mL of methanol containing 1% ammonium hydroxide. The alkaline condition ensures that the alkaloids are in their free base form, which is more soluble in organic solvents.
- Vortex the mixture for 1 minute.

- Perform ultrasonic-assisted extraction in an ultrasonic bath at 60°C for 30 minutes.^[2]
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Decant the supernatant into a clean flask.
- Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
- Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

Sample Cleanup (Solid Phase Extraction - SPE)

- Reconstitute the dried extract in 5 mL of 10% methanol in water.
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load the reconstituted extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
- Elute the Convolvine and other alkaloids with 10 mL of methanol.
- Collect the eluate and evaporate to dryness.
- Reconstitute the final residue in 1 mL of the mobile phase for HPLC-DAD and LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Quantification of Convolvine by HPLC-DAD

This method is suitable for the routine quantification of Convolvine where high sensitivity is not the primary requirement.

Instrumentation and Conditions

- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of Acetonitrile (A) and 0.1% formic acid in water (B).
- Gradient Program:
 - 0-5 min: 10% A
 - 5-20 min: 10-50% A
 - 20-25 min: 50-90% A
 - 25-30 min: 90% A
 - 30-35 min: 10% A (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: Based on the dimethoxybenzoate chromophore, a wavelength of approximately 280 nm is proposed. This should be confirmed experimentally by obtaining a UV spectrum of a Convolvine standard.

Data Presentation: HPLC-DAD Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC-DAD analysis of tropane alkaloids. These values should be experimentally determined for Convolvine.

Parameter	Typical Value
Linearity Range	1 - 200 µg/mL
Correlation Coefficient (r ²)	> 0.998
Limit of Detection (LOD)	0.89 µg/spot [2]
Limit of Quantification (LOQ)	2.82 µg/spot [2]
Precision (%RSD)	< 2%
Accuracy (Recovery %)	95 - 105%

Protocol 3: Quantification of Convolvine by LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of Convolvine in complex matrices.

Instrumentation and Conditions

- LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 or PFP propyl column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3][4]
- Mobile Phase: A gradient of Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).[3]
- Gradient Program:
 - 0-1 min: 5% A
 - 1-5 min: 5-95% A
 - 5-7 min: 95% A
 - 7-7.1 min: 95-5% A

- 7.1-9 min: 5% A (re-equilibration)
- Flow Rate: 0.3 mL/min[3]
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS Parameters (Multiple Reaction Monitoring - MRM):
 - Precursor Ion (Q1): 292.15 (M+H)⁺
 - Product Ions (Q3): To be determined by infusion of a Convolvine standard. Likely fragments would correspond to the tropane moiety and the dimethoxybenzoyl group.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for the LC-MS/MS analysis of tropane alkaloids.[4][5][6]

Parameter	Typical Value
Linearity Range	0.05 - 100 ng/mL[4]
Correlation Coefficient (r ²)	> 0.99
Limit of Detection (LOD)	0.02 - 0.05 ng/mL[4]
Limit of Quantification (LOQ)	0.05 - 0.2 ng/mL
Precision (%RSD)	< 15%
Accuracy (Recovery %)	85 - 115%

Protocol 4: Quantification of Convolvine by GC-MS

GC-MS can be an alternative method for the analysis of tropane alkaloids. Derivatization may be necessary to improve the thermal stability and chromatographic behavior of Convolvine.[\[7\]](#)
[\[8\]](#)

Derivatization (Silylation)

- Evaporate the final extract to dryness under a stream of nitrogen.
- Add 50 μ L of a silylating agent (e.g., BSTFA with 1% TMCS).
- Seal the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.

Instrumentation and Conditions

- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 μ m film thickness).[\[7\]](#)[\[8\]](#)
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 min.
 - Ramp to 280°C at 15°C/min.
 - Hold at 280°C for 5 min.
- Injector Temperature: 250°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Convolvine.

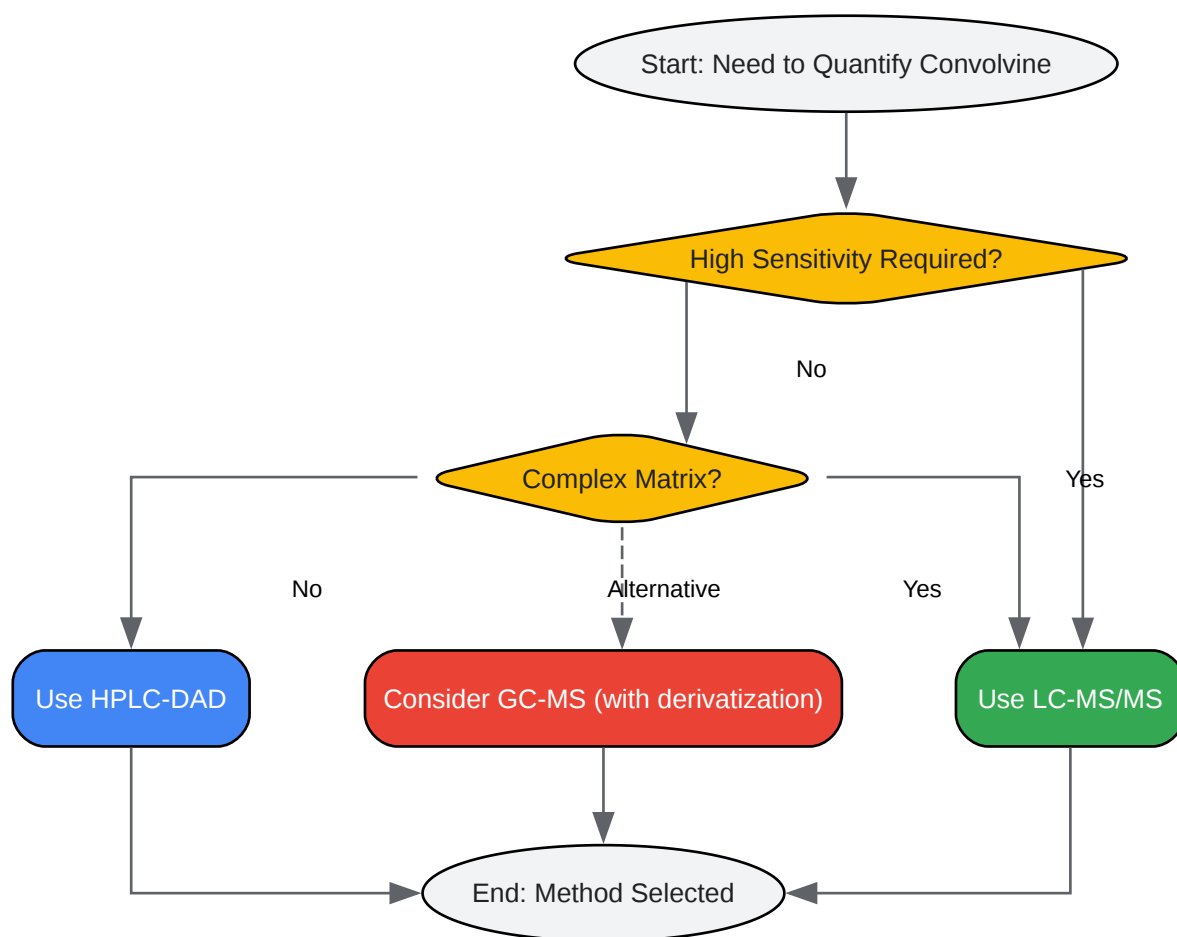
Data Presentation: GC-MS Method Validation Parameters

The following table summarizes typical validation parameters for the GC-MS analysis of tropane alkaloids.[\[7\]](#)[\[8\]](#)

Parameter	Typical Value
Linearity Range	10 - 5000 ng/mL [7]
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	5.0 ng/mL [7]
Limit of Quantification (LOQ)	10 ng/mL
Precision (%RSD)	< 15%
Accuracy (Recovery %)	> 80% [7]

Signaling Pathways and Logical Relationships

As the specific signaling pathways of Convolvine are not well-documented, a logical relationship diagram for method selection is provided below.



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Fig. 2: Decision tree for selecting an analytical method.

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